2-(1-(3-氯苯基)-4-甲基-7-氧代-1H-吡唑并[3,4-d]嘧啶-6(7H)-基)-N-甲基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound belongs to the class of pyrazolo[3,4-d]pyridazines, which are heterocyclic compounds containing a pyrazole ring fused to a pyridazine ring . These compounds are known for their diverse biological activities and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyridazines involves several steps, including the formation of the pyrazole ring, the introduction of the pyridazine ring, and the addition of various substituents . The exact synthesis route for this specific compound is not available in the literature I have access to.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Without specific data, it’s difficult to provide a detailed analysis of the properties of this compound.科学研究应用
合成和分子对接研究
杂环化合物的合成
对 1-芳基-3-(2-(4-氯苯基)-5-甲基-1,3-恶唑-4-基)-丙烯酮和 [5-芳基-3-(2-{(4-氯苯基)-5-甲基-1,3-恶唑-4-基)}-4,5-二氢-1H-吡唑-1-基)]-(吡啶-4-基)甲苯酮等新型生物活性杂环化合物的合成研究显示出显着的抗癌和抗菌潜力。这些化合物通过结合生物活性杂环实体合成,并针对癌细胞系和致病菌株评估其活性,突出了此类化合物在治疗应用中的潜力 (Katariya、Vennapu 和 Shah,2021 年)。
抗菌剂的分子对接
新型吡啶和稠合吡啶衍生物已被合成并进行了针对特定蛋白质的计算机分子对接筛选,显示出中等至良好的结合能。这些化合物表现出抗菌和抗氧化活性,强调了分子对接在开发新药中的重要性,这些新药在克服微生物耐药性方面具有潜在用途 (Flefel 等人,2018 年)。
抗菌和抗肿瘤评估
杂环化合物的抗菌评估
旨在合成含有磺酰胺部分的新型杂环化合物的研究表明它们适合作为抗菌剂。这些化合物针对各种细菌菌株进行了测试,其中一些显示出高活性,表明它们在解决抗生素耐药性方面具有潜力 (Azab、Youssef 和 El‐Bordany,2013 年)。
噻二唑的抗肿瘤评估
一项研究集中于 N-取代-2-氨基-1,3,4-噻二唑的合成及其作为抗肿瘤和抗氧化剂的评估。一些化合物表现出有希望的活性,突出了噻二唑衍生物在癌症治疗中的治疗潜力 (Hamama 等人,2013 年)。
安全和危害
未来方向
The future research directions for this compound could include further studies to elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in medicinal chemistry could be explored .
作用机制
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to inhibit receptor-interacting serine/threonine-protein kinase 1 (ripk1), an important regulatory factor in the necroptosis signaling pathway . RIPK1 is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
Similar compounds have shown favorable ripk1 kinase inhibition activity . They have high RIPK1 binding affinity compared with other regulatory kinases of necroptosis . These compounds efficiently block TNFα-induced necroptosis in both human and murine cells , and inhibit TSZ-induced phosphorylation of the RIPK1/RIPK3/MLKL pathway .
Biochemical Pathways
The compound likely affects the necroptosis signaling pathway, given the observed inhibition of RIPK1 . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. The inhibition of RIPK1 can prevent the initiation of this pathway, potentially preventing cell death and inflammation .
Pharmacokinetics
Similar compounds have shown acceptable pharmacokinetic characteristics . For example, one such compound had a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . It also displayed an oral bioavailability of 59.55% .
Result of Action
The result of the compound’s action would likely be the inhibition of necroptosis, leading to a reduction in cell death and inflammation . This could potentially be beneficial in the treatment of diseases characterized by excessive inflammation and cell death.
属性
IUPAC Name |
2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2/c1-9-12-7-18-21(11-5-3-4-10(16)6-11)14(12)15(23)20(19-9)8-13(22)17-2/h3-7H,8H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFSXDIQBNXKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。